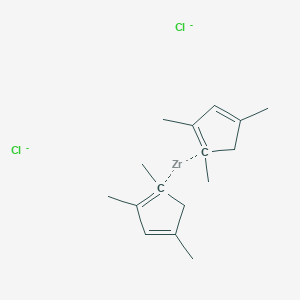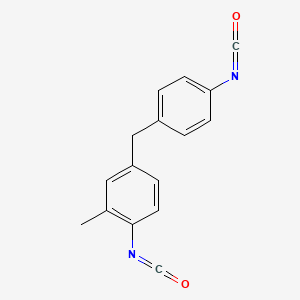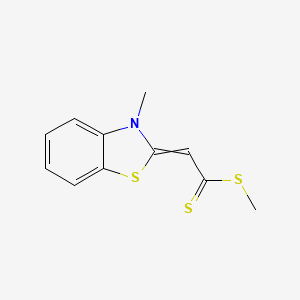
Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate is a chemical compound with the molecular formula C11H11NS3 and a molecular weight of 253.40 g/mol. It is known for its unique structure, which includes a benzothiazole ring and a dithioacetate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate typically involves the reaction of 3-methylbenzothiazole with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then reacts with methyl iodide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithioacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate include:
- Methyl 2-(benzothiazolin-2-ylidene)dithioacetate
- Methyl 2-(4-methylbenzothiazolin-2-ylidene)dithioacetate
- Methyl 2-(2-methylbenzothiazolin-2-ylidene)dithioacetate
Uniqueness
This compound is unique due to the presence of the 3-methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different properties and applications.
Eigenschaften
CAS-Nummer |
51741-78-7 |
|---|---|
Molekularformel |
C11H11NS3 |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
methyl 2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanedithioate |
InChI |
InChI=1S/C11H11NS3/c1-12-8-5-3-4-6-9(8)15-10(12)7-11(13)14-2/h3-7H,1-2H3 |
InChI-Schlüssel |
NUJLHAURLLYKRL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=CC(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


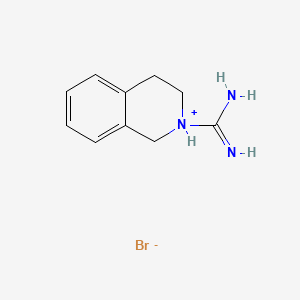
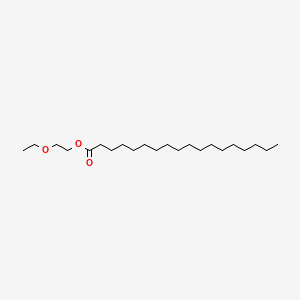

![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

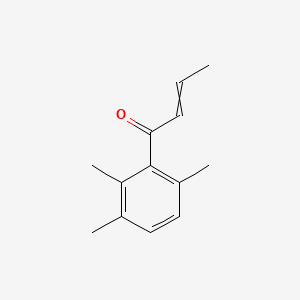
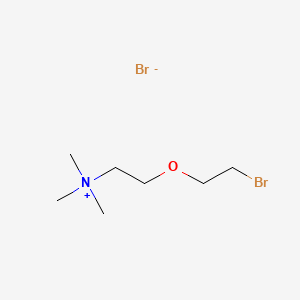
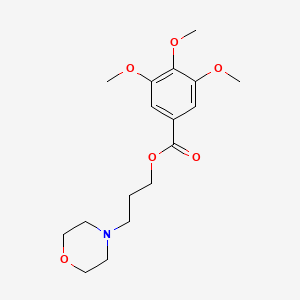
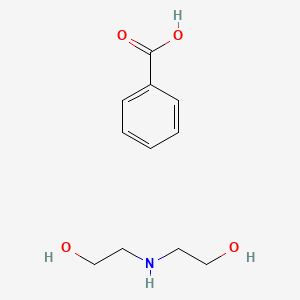
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
